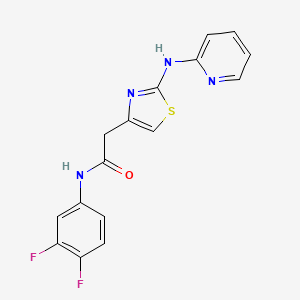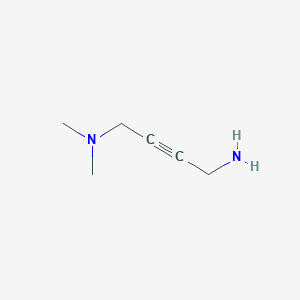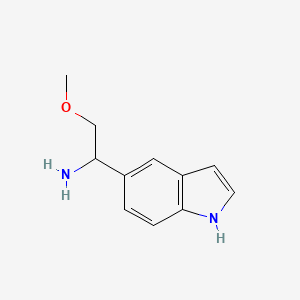
1-(1H-indol-5-yl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1H-indol-5-yl)-2-methoxyethanamine” is a compound that contains an indole ring, which is an important component of bioactive molecules . The indole ring is also found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives has been reported in several studies. For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and identified as potential anticancer candidates . Another study reported the synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material .Chemical Reactions Analysis
Indole derivatives have been reported to exhibit various biological activities. For example, 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives were reported as potential anti-inflammatory and antibacterial agents .Wissenschaftliche Forschungsanwendungen
Neurotransmitter Metabolism and Schizophrenia
Research by Uebelhack, Franke, and Seidel (1983) explored the metabolism of indolamines, including compounds structurally related to 1-(1H-indol-5-yl)-2-methoxyethanamine, in the context of acute paranoid schizophrenia. The study found elevated levels of psychotomimetic indolamines in patients compared to controls, suggesting a link between indolamine metabolism and schizophrenia symptoms Uebelhack, Franke, & Seidel, 1983.
Psychotherapeutic Effects and Use Patterns
Davis et al. (2018) investigated the use of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound with similarities to this compound, focusing on patterns of use, motivations, subjective effects, and potential benefits. The study highlighted its use for spiritual exploration and reported psychotherapeutic effects, including improvements in psychiatric disorders such as PTSD, depression, anxiety, and substance use disorders, suggesting potential therapeutic applications Davis et al., 2018.
Serotonin Receptor Occupancy and Potential Therapeutic Applications
A study by Rabiner et al. (2002) on a novel 5-HT(1A) antagonist indicated potential applications in treating anxiety and mood disorders, providing insight into how related compounds like this compound might interact with serotonin receptors to offer therapeutic benefits Rabiner et al., 2002.
Analgesic and Anxiolytic Properties
Research on melatonin, an indolamine structurally related to this compound, has shown potential anxiolytic and sedative properties without impairing cognitive and psychomotor skills. Turkistani et al. (2007) demonstrated that premedication with melatonin could reduce the required dose of anesthetics, suggesting analgesic and anxiolytic applications for related compounds Turkistani et al., 2007.
Metabolic Pathways and Toxicology
The identification of metabolites of synthetic indole-derived compounds in human urine by Kavanagh et al. (2012) and the investigation into the metabolism of ibogaine, revealing 12-hydroxyibogamine's high affinity for the serotonin transporter by Mash et al. (1995), contribute to understanding the metabolic pathways and potential toxicological aspects of this compound Kavanagh et al., 2012; Mash et al., 1995.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1H-indol-5-yl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZTCZWPSIIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC2=C(C=C1)NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

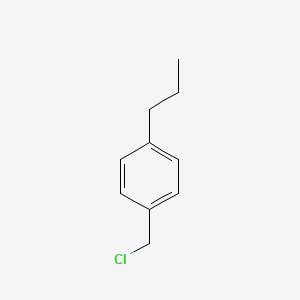
![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)

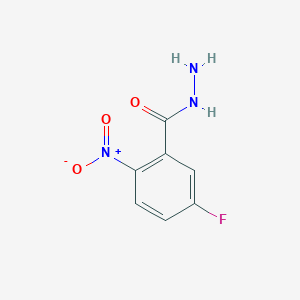
![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)
![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
